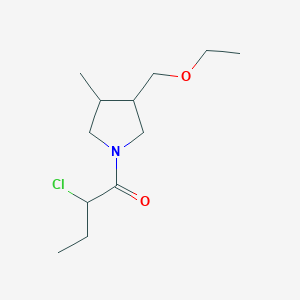

2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-1-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO2/c1-4-11(13)12(15)14-6-9(3)10(7-14)8-16-5-2/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHBGQWSWFFLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CC(C(C1)COCC)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of the Pyrrolidine Intermediate

- The pyrrolidine ring substituted at the 3-position with an ethoxymethyl group and at the 4-position with a methyl group is prepared through established heterocyclic synthesis methods.

- Typical methods involve nucleophilic substitution or reductive amination steps starting from appropriate amino alcohols or haloalkyl precursors.

- Ethoxymethylation is achieved by reacting the pyrrolidine intermediate with ethoxymethyl halides under basic conditions.

Preparation of 2-Chlorobutan-1-one

- The 2-chlorobutan-1-one moiety is synthesized by alpha-chlorination of butan-1-one using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature.

- Alternative methods may involve halogen exchange reactions or direct chlorination using N-chlorosuccinimide (NCS) in the presence of catalysts.

Coupling of Pyrrolidine and 2-Chlorobutan-1-one

- The nitrogen atom of the pyrrolidine ring is alkylated with the 2-chlorobutan-1-one derivative.

- This nucleophilic substitution generally proceeds under mild basic conditions (e.g., potassium carbonate or cesium carbonate) in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile.

- Temperature control is critical to avoid side reactions and to maintain stereochemical integrity.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrrolidine ring formation | Amino alcohol + base, ethoxymethyl halide | 70-85 | Requires anhydrous conditions |

| Alpha-chlorination of butanone | Butan-1-one + NCS or SOCl2, 0-25°C | 75-90 | Controlled temperature to avoid overchlorination |

| N-Alkylation coupling | Pyrrolidine + 2-chlorobutanone, K2CO3, DMF, 50°C | 65-80 | Purification by column chromatography |

Enantiomeric Excess and Purity

- The synthesis often results in enantiomeric excesses around 70-74%, indicating moderate stereoselectivity in the key steps involving chiral centers.

- Purification techniques such as recrystallization and chiral chromatography are employed to enhance purity and enantiomeric excess.

- The final compound typically achieves a purity of ≥95% suitable for research and potential pharmaceutical applications.

Research Findings and Optimization

- Studies emphasize the importance of using freshly prepared or high-purity reagents, particularly for the alpha-chlorination step, to avoid impurities that can affect yield and selectivity.

- The choice of solvent and base in the alkylation step significantly influences the reaction rate and product distribution.

- Temperature and reaction time optimization have been shown to reduce byproduct formation and improve overall yield.

- Enantioselective synthesis approaches, including chiral auxiliaries or catalysts, are under investigation to improve stereochemical outcomes further.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Yield (%) | Enantiomeric Excess (%) | Notes |

|---|---|---|---|---|---|

| Pyrrolidine ring synthesis | Nucleophilic substitution/Reductive amination | Amino alcohols, ethoxymethyl halides, base | 70-85 | N/A | Requires anhydrous environment |

| Alpha-chlorination | Electrophilic chlorination | NCS or SOCl2, low temperature | 75-90 | N/A | Controlled to avoid overchlorination |

| N-Alkylation coupling | Nucleophilic substitution | K2CO3, DMF, 50°C | 65-80 | ~72 | Purification needed for enantiomeric purity |

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of new derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one has several applications in scientific research, including:

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving pyrrolidine derivatives.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating their activity and influencing various biological pathways. The exact mechanism of action depends on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Group Insights:

Chlorinated Ketones: The target compound shares reactivity with other chlorinated ketones (e.g., 2-chlorocyclohexanone), where the electron-withdrawing chlorine atom enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions. However, the presence of the pyrrolidine ring in the target compound introduces steric and electronic effects that may alter reaction pathways compared to simpler analogs.

However, in the benzene derivative, this group contributes to fragrance longevity (>48-hour tenacity), whereas in the pyrrolidine compound, it may modulate metabolic stability in biological systems.

Pyrrolidine Derivatives: Pyrrolidine rings are common in pharmaceuticals due to their conformational rigidity and hydrogen-bonding capabilities. Compared to non-heterocyclic analogs (e.g., 2-chlorocyclohexanone), the target compound’s pyrrolidine moiety may confer distinct pharmacokinetic or toxicological profiles.

Biologische Aktivität

2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one is a synthetic organic compound characterized by its unique structural features, including a chloro substituent, an ethoxymethyl group, and a pyrrolidine ring. The compound's molecular formula is , indicating it contains 12 carbon atoms, 20 hydrogen atoms, one chlorine atom, and one nitrogen atom. Its structural characteristics suggest potential biological activity, particularly in medicinal chemistry.

The presence of the chloro group enhances the compound's reactivity, allowing for various substitution reactions. The ethoxymethyl group contributes to increased lipophilicity, which may improve the compound's biological activity and metabolic stability. The butanone moiety adds to its reactivity, making it a versatile candidate for further chemical modifications.

Similar Compounds and Biological Activity

While there is a lack of extensive research specifically on this compound, similar compounds have demonstrated significant biological activities:

These compounds suggest that this compound could exhibit similar properties.

Case Studies and Research Findings

Research into related compounds has provided insights into potential biological activities:

- Enzyme Inhibition : Some pyrrolidine derivatives have shown promise in inhibiting enzymes involved in metabolic pathways. For example, certain derivatives have been studied for their ability to inhibit proteases and other critical enzymes in bacterial systems.

- Pharmacological Applications : Compounds with similar structures have been explored for their roles in treating conditions such as anxiety and depression due to their interactions with neurotransmitter systems.

- Toxicological Studies : Investigations into the toxicity profiles of related compounds indicate that structural modifications can significantly alter their safety and efficacy profiles.

Future Research Directions

Given the preliminary insights into the biological activity of this compound, further research is warranted:

- In vitro Studies : Conducting cell-based assays to evaluate the compound’s effects on specific cellular pathways.

- In vivo Studies : Exploring the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.

- Structural Modifications : Investigating how variations in structure impact biological activity could lead to the development of more effective derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.